molecular formula C14H20N6O B8819330 3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile CAS No. 1640971-60-3

3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B8819330
CAS No.: 1640971-60-3
M. Wt: 288.35 g/mol
InChI Key: ZLDFVEOEPGYRPF-MNOVXSKESA-N
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Description

3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine moiety, and a nitrile group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is attached to the piperidine core.

    Nitrile Group Addition: The nitrile group is introduced through cyanation reactions, which can be facilitated by reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Solvents: Dimethyl sulfoxide, acetonitrile, and methanol are commonly used solvents for these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-3-[(6-Amino-4-pyrimidinyl)methylamino]-4-methyl-1-piperidinecarboxamide
  • (3R,4R)-3-[(6-Amino-4-pyrimidinyl)methylamino]-4-methyl-1-piperidinecarboxylic acid

Uniqueness

3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1640971-60-3

Molecular Formula

C14H20N6O

Molecular Weight

288.35 g/mol

IUPAC Name

3-[(3R,4R)-3-[(6-aminopyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C14H20N6O/c1-10-4-6-20(14(21)3-5-15)8-11(10)19(2)13-7-12(16)17-9-18-13/h7,9-11H,3-4,6,8H2,1-2H3,(H2,16,17,18)/t10-,11+/m1/s1

InChI Key

ZLDFVEOEPGYRPF-MNOVXSKESA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC(=C2)N)C(=O)CC#N

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC(=C2)N)C(=O)CC#N

Origin of Product

United States

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